molecular formula C9H15N3 B12120853 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine

Katalognummer: B12120853
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: OAJWEUCBDFJRNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a cyclobutylmethyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the cyclobutylmethyl group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitution patterns. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties .

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

1-(Cyclobutylmethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

1-(cyclobutylmethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-7-5-9(10)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11)

InChI-Schlüssel

OAJWEUCBDFJRNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC2CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.